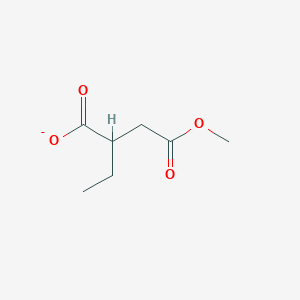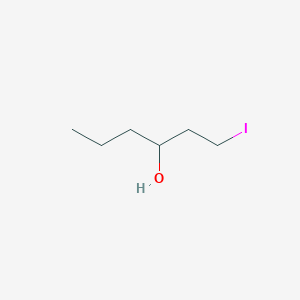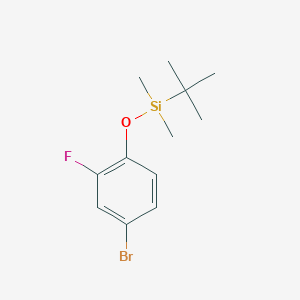![molecular formula C10H20N2O3 B8543299 tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B8543299.png)
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyrrolidine derivative and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carbamate group.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, altering their activity.
Modulation of Signal Transduction: It may influence signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
tert-Butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate: Similar structure but with a tetrahydrofuran ring instead of a pyrrolidine ring.
tert-Butyl (S)-(3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Similar structure but with different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14)/t10-/m1/s1 |
Clave InChI |
AXNAHFQBVPFTPL-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]1(CCNC1)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1h-Indole-1-carboxylic acid,5-[[(1,1-dimethylethoxy)carbonyl][1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]amino]-,1,1-dimethylethyl ester](/img/structure/B8543269.png)







